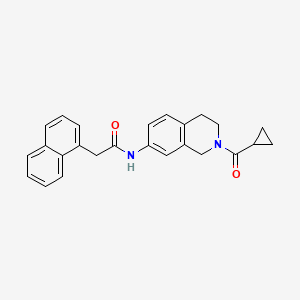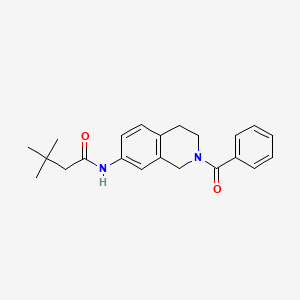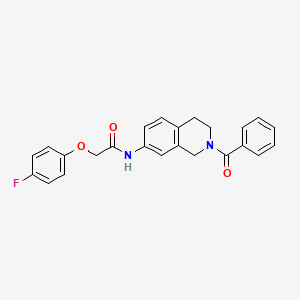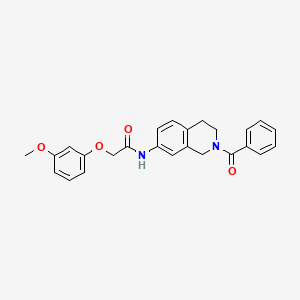![molecular formula C19H24N4O3 B6501481 N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1396768-58-3](/img/structure/B6501481.png)
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide” is a complex organic compound. It is related to tryptamine and naproxen . Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever .
Synthesis Analysis
The compound was obtained in high yield in the reaction between tryptamine and naproxen . The newly synthesized naproxen derivative was fully analyzed and characterized via 1 H, 13 C-NMR, UV, IR, and mass spectral data .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups and rings. It includes a 1H-indol-3-yl group, a dimethylamino group, and a 2,5-dioxopyrrolidin-1-yl group .Chemical Reactions Analysis
The compound was synthesized through a reaction between tryptamine and naproxen . The mechanism of this reaction and the conditions under which it was carried out are not specified in the available literature.Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, which include the compound , have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives, including our compound, of great interest in the development of new therapeutic agents .
Antioxidant Properties
The compound has been synthesized and evaluated for its antioxidant activity . The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity in both methods and the values are very closer to the standards . Among the synthesized compounds, compound 3j, 3a and 3k were shown remarkable activity at low concentration .
Antiviral Activity
Indole derivatives have been reported to have antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been reported to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been reported to have anticancer properties . This makes them potential candidates for the development of new anticancer drugs .
Antimicrobial Activity
Indole derivatives have been reported to have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have been reported to have antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs .
Antimalarial Activity
Indole derivatives have been reported to have antimalarial properties . This makes them potential candidates for the development of new antimalarial drugs .
Mécanisme D'action
The mechanism of action of the parent compound, naproxen, involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects . The mechanism of action of the synthesized compound is not specified in the available literature.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-21(2)16(14-11-22(3)15-7-5-4-6-13(14)15)10-20-17(24)12-23-18(25)8-9-19(23)26/h4-7,11,16H,8-10,12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRQILWOSJQJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)CN3C(=O)CCC3=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide](/img/structure/B6501408.png)



![N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclohexanesulfonamide](/img/structure/B6501452.png)
![2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501465.png)
![2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B6501471.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6501496.png)
![3-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6501508.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B6501515.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B6501527.png)